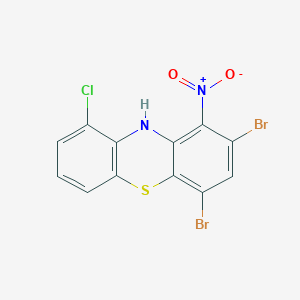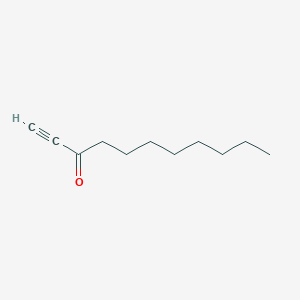
1-Undecyn-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Undecyn-3-one is an organic compound with the molecular formula C11H18O It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms
準備方法
Synthetic Routes and Reaction Conditions: 1-Undecyn-3-one can be synthesized through several methods. One common approach involves the reaction of 1-undecyne with a suitable oxidizing agent to introduce the carbonyl group at the third position. Another method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form the carbon-carbon triple bond.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound.
化学反応の分析
Types of Reactions: 1-Undecyn-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-Undecyn-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-Undecyn-3-one involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can participate in various chemical reactions, influencing biological processes at the molecular level. For example, it may inhibit certain enzymes or disrupt cellular functions by binding to specific proteins.
類似化合物との比較
1-Undecyne: Similar in structure but lacks the carbonyl group.
1-Undecen-3-one: Contains a double bond instead of a triple bond.
10-Undecyn-1-ol: An alcohol derivative with a hydroxyl group.
Uniqueness: 1-Undecyn-3-one stands out due to its combination of an alkyne group and a carbonyl group, providing unique reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a broader range of reactions compared to its similar counterparts.
特性
CAS番号 |
76291-85-5 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC名 |
undec-1-yn-3-one |
InChI |
InChI=1S/C11H18O/c1-3-5-6-7-8-9-10-11(12)4-2/h2H,3,5-10H2,1H3 |
InChIキー |
NJEUCTWAHYYZQI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(=O)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


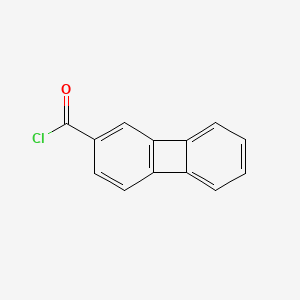
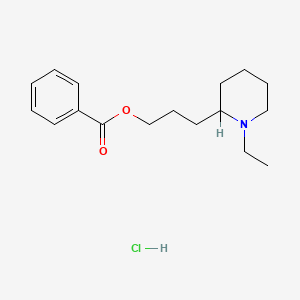
![Bis(2-ethylhexyl) [2-oxo-2-(pyrrolidin-1-yl)ethyl]phosphonate](/img/structure/B14441573.png)
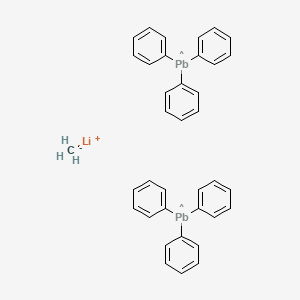
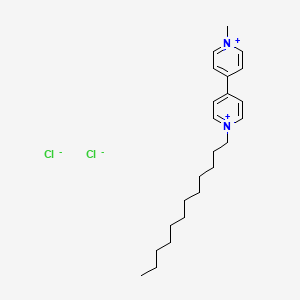
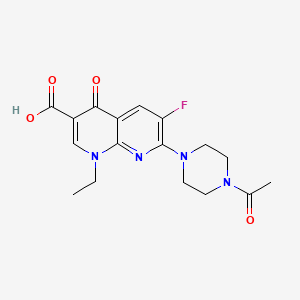

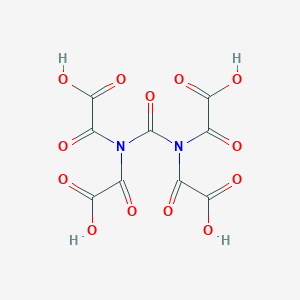
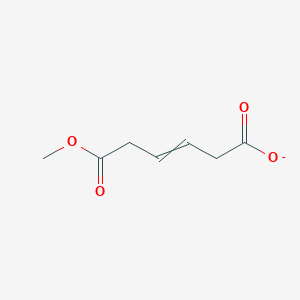
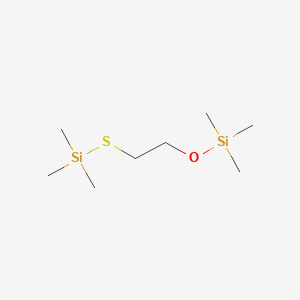
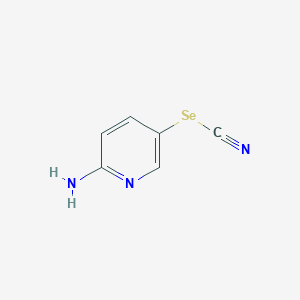

![Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo-](/img/structure/B14441629.png)
